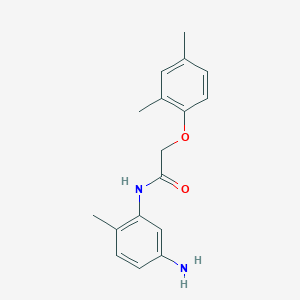
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the acetamide class of compounds, characterized by the presence of an amino group and a dimethylphenoxy group. Its structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that derivatives of acetamides, including this compound, can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the aromatic system can enhance antimicrobial potency .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions characterized by chronic inflammation .
The biological activity of this compound is believed to involve several molecular mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : It could interact with receptors that mediate inflammatory responses or microbial resistance.
- Cellular Pathway Modulation : The compound may influence signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective potential of acetamide derivatives in models of oxidative stress-induced neuroinflammation. The results indicated that compounds similar to this compound could significantly reduce markers of oxidative stress and inflammation in neuronal cells .
- Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits beneficial biological activities, high doses can lead to liver toxicity. Long-term exposure studies indicate a need for careful dosage regulation to mitigate adverse effects .
- Synthesis and Pharmacological Screening : Recent synthetic methodologies have allowed for the development of various derivatives with enhanced biological profiles. These derivatives are being screened for their efficacy against a broader range of pathogens and inflammatory conditions .
科学研究应用
Chemistry
In the field of chemistry, N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .
Biology
The compound has been studied for its potential biological activity, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing enzyme activity and receptor interactions. For example, it has shown promise as an enzyme inhibitor, particularly against carbonic anhydrase II (CA II), which is essential for maintaining acid-base balance in tissues .
Biological Activity Overview:
- Neuroprotective Effects: Studies suggest that related compounds exhibit neuroprotective properties. For instance, certain derivatives have been shown to protect neuronal cells from oxidative stress .
- Enzyme Inhibition: The compound's structural similarities to known enzyme inhibitors suggest potential activity against various enzymes. One study highlighted an IC50 value of 16.7 nM against CA II for a related derivative .
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for developing treatments for conditions like neurodegenerative diseases and cancer. The interaction with receptors involved in neurotransmission may also position it as a therapeutic option for mood disorders .
Industry Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow it to be used in formulating specialty chemicals and potentially in agrochemical applications .
Case Studies and Research Findings
属性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-9-14(18)6-5-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZQYHVQSZBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













